

The c-Myc Peptide (TFA Salt): A Comprehensive Technical Guide for Researchers

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Compound of Interest

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An In-depth Examination of the c-Myc Epitope Tag, its Applications in Molecular Biology, and its Role in Cellular Signaling

The c-Myc peptide, a short amino acid sequence derived from the human c-Myc protein, has become an indispensable tool in molecular biology and biomedical research. Commonly supplied as a trifluoroacetic acid (TFA) salt, this peptide is central to the widely used c-Myc epitope tagging system. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the c-Myc peptide's sequence, its application in protein purification and detection, and the broader context of the c-Myc protein's critical role in cellular signaling pathways.

The c-Myc Peptide: Sequence and Properties

The c-Myc peptide corresponds to the amino acid residues 410-419 of the C-terminus of the human c-Myc oncoprotein.^[1] Its sequence is a cornerstone of the c-Myc tagging system, recognized by the highly specific monoclonal antibody 9E10.^[2]

Amino Acid Sequence:

- Single-Letter Code: EQKLISEEDL^[3]
- Three-Letter Code: Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu^[3]

The peptide is synthetically produced and is often supplied as a TFA salt, a remnant of the purification process using reverse-phase high-performance liquid chromatography (HPLC). The TFA salt form is generally soluble in aqueous buffers and does not typically interfere with the peptide's function in common applications.

Physicochemical Properties:

Property	Value	Reference
Amino Acid Residues	10	[4]
Molecular Weight	~1203.3 Da	[5][6]
Isoelectric Point (pI)	~4.07	[4]
Charge at pH 7	-3	N/A

The c-Myc Tagging System: A Versatile Tool for Protein Analysis

The c-Myc tag is a polypeptide that can be fused to the N- or C-terminus of a protein of interest using recombinant DNA technology.[7] This allows for the detection, purification, and characterization of the fusion protein using the specific anti-c-Myc antibody, 9E10.

Applications in Protein Purification and Detection

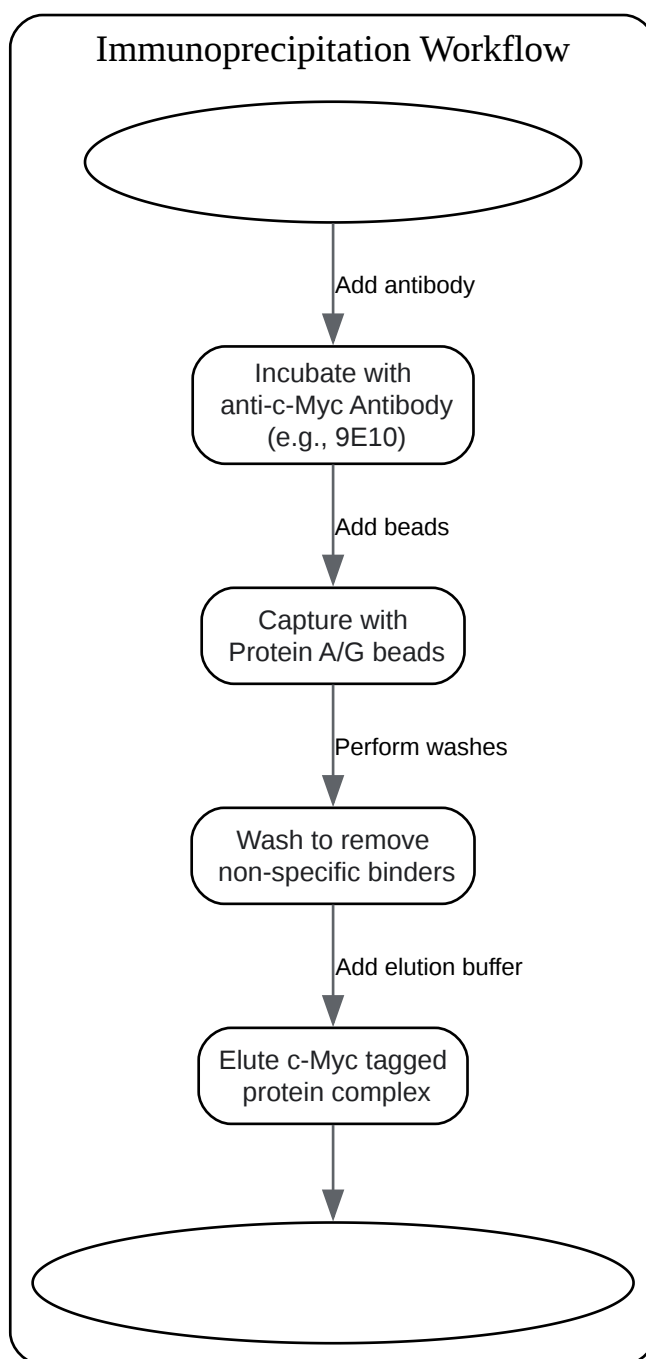
The c-Myc tagging system is a robust method for affinity purification of recombinant proteins. The high affinity and specificity of the 9E10 antibody for the c-Myc epitope enable efficient capture of the tagged protein from complex mixtures such as cell lysates.

Quantitative Parameters of the c-Myc Tag System:

Parameter	Value	Reference
Binding Affinity (Kd) of 9E10 to c-Myc Peptide	$8 \pm 0.5 \times 10^{-8}$ M (for fluorescently labeled peptide)	[8]
Binding Capacity of Anti-c-Myc Agarose	102-144 nmol/mL of settled resin	[9]
Elution Capacity of Anti-c-Myc Agarose	18-19 nmol/mL of settled resin (with 0.1M glycine, pH 2.8)	[9]
Typical c-Myc Peptide Elution Concentration	0.5 mg/mL	[9]

Experimental Workflow: Immunoprecipitation

Immunoprecipitation (IP) using an anti-c-Myc antibody is a common technique to isolate a c-Myc-tagged protein and its binding partners (co-immunoprecipitation or co-IP).



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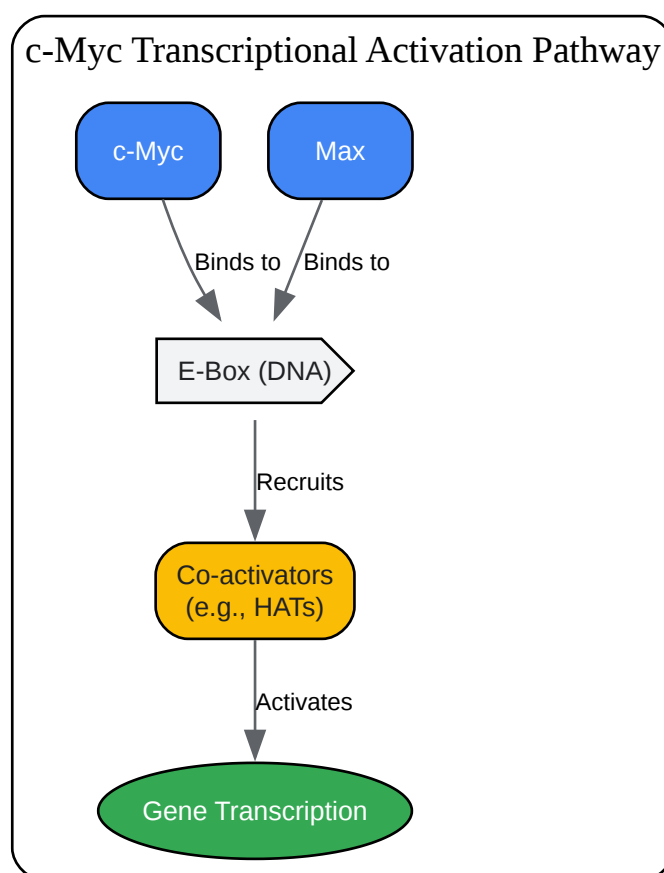
Caption: A generalized workflow for the immunoprecipitation of a c-Myc tagged protein.

The c-Myc Oncoprotein: A Master Regulator of Cellular Processes

The c-Myc protein, from which the epitope tag is derived, is a transcription factor that plays a pivotal role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[8][10] Its dysregulation is a hallmark of many human cancers.

c-Myc Signaling Pathways

c-Myc exerts its function primarily by forming a heterodimer with its partner protein, Max. This c-Myc/Max complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of target genes, leading to the activation of their transcription.

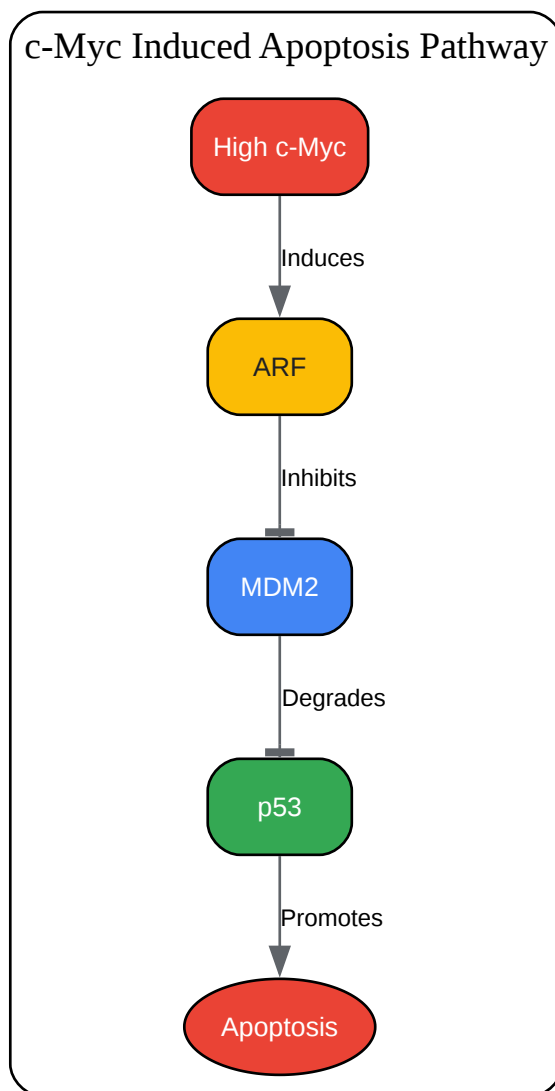


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Caption: The canonical c-Myc/Max pathway for transcriptional activation.

c-Myc also plays a crucial role in apoptosis, or programmed cell death. Under conditions of low survival signals, high levels of c-Myc can sensitize cells to apoptotic stimuli. This is partly mediated through the ARF tumor suppressor, which inhibits MDM2, an E3 ubiquitin ligase that

targets the tumor suppressor p53 for degradation. The stabilization of p53 leads to the transcription of pro-apoptotic genes.



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Caption: A simplified pathway of c-Myc-mediated apoptosis through p53 stabilization.

Furthermore, c-Myc is a key driver of cell cycle progression. It upregulates the expression of cyclins and cyclin-dependent kinases (CDKs) while downregulating CDK inhibitors such as p21 and p27, thereby promoting the transition through the G1/S phase of the cell cycle.

Experimental Protocols

Immunoprecipitation of a c-Myc Tagged Protein from Mammalian Cells

This protocol provides a general guideline for the immunoprecipitation of a c-Myc tagged protein. Optimization may be required for specific cell lines and proteins.

A. Cell Lysis

- Wash cultured mammalian cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with periodic vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant to a new pre-chilled tube.

B. Immunoprecipitation

- Pre-clear the cell lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.
- Centrifuge to pellet the beads and transfer the supernatant to a new tube.
- Add the anti-c-Myc antibody (e.g., 9E10) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Pellet the beads by centrifugation and discard the supernatant.
- Wash the beads 3-5 times with ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration).

C. Elution

- For SDS-PAGE and Western Blotting:
 - Resuspend the beads in 1X SDS-PAGE sample buffer.
 - Boil the sample for 5-10 minutes to elute the protein and denature the antibody.
- For Functional Assays (Native Elution):
 - Resuspend the beads in a buffer containing a high concentration of c-Myc peptide (e.g., 0.5 mg/mL).
 - Incubate for 15-30 minutes at room temperature with gentle agitation.
 - Pellet the beads and collect the supernatant containing the eluted protein.

Western Blot Detection of a c-Myc Tagged Protein

- Separate the protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-c-Myc antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The c-Myc peptide, in its TFA salt form, is a fundamental reagent for the widely adopted c-Myc epitope tagging system. Its well-defined sequence and the availability of a high-affinity specific antibody have made it an invaluable tool for protein purification, detection, and the study of protein-protein interactions. A thorough understanding of the underlying principles of the c-Myc tagging system, coupled with an appreciation for the complex biology of the c-Myc oncoprotein, empowers researchers to effectively leverage this technology to advance our understanding of cellular and molecular processes.

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